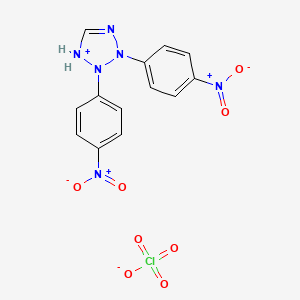![molecular formula C11H15F3N2O2S B14239664 Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- CAS No. 208339-99-5](/img/structure/B14239664.png)
Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H18N2O2S. It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring substituted with a diethylamino group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- typically involves the reaction of 3-(diethylamino)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(diethylamino)aniline+methanesulfonyl chloride→Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-[3-(dimethylamino)phenyl]-1,1,1-trifluoro-
- Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-difluoro-
Uniqueness
Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
CAS No. |
208339-99-5 |
|---|---|
Molecular Formula |
C11H15F3N2O2S |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
N-[3-(diethylamino)phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C11H15F3N2O2S/c1-3-16(4-2)10-7-5-6-9(8-10)15-19(17,18)11(12,13)14/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
MFCYUBUSNHEMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


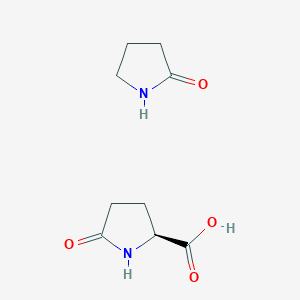
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
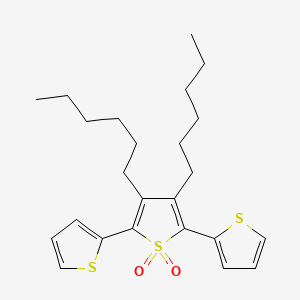
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)

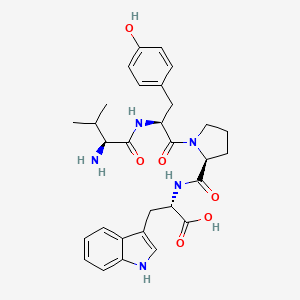
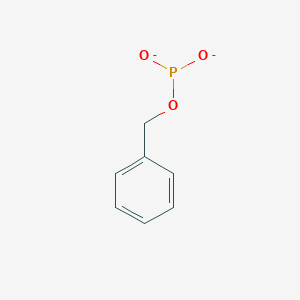
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)

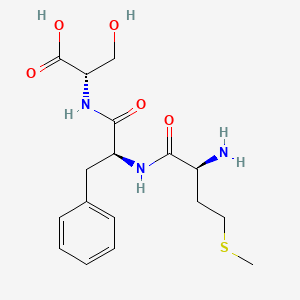
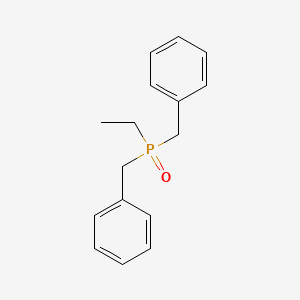
![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
